molecular formula C18H18ClI2NO4 B14442304 O-[3-Chloro-4-hydroxy-5-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine CAS No. 75628-29-4

O-[3-Chloro-4-hydroxy-5-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine

Cat. No.: B14442304
CAS No.: 75628-29-4
M. Wt: 601.6 g/mol
InChI Key: RHTQRHNIJVBRPX-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-[3-Chloro-4-hydroxy-5-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine is a complex organic compound that belongs to the class of tyrosine derivatives This compound is characterized by the presence of chlorine, iodine, and hydroxyl groups attached to a phenyl ring, along with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[3-Chloro-4-hydroxy-5-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine typically involves multiple steps, starting from commercially available precursors. The process generally includes halogenation, hydroxylation, and alkylation reactions. For instance, the introduction of iodine atoms can be achieved through electrophilic aromatic substitution using iodine and an oxidizing agent. The chlorination step can be performed using chlorine gas or other chlorinating agents under controlled conditions. Hydroxylation is often carried out using hydroxylating agents like hydrogen peroxide or hydroxyl radicals.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial synthesis often employs automated reactors and precise control of reaction parameters to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

O-[3-Chloro-4-hydroxy-5-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove halogen atoms or to convert the hydroxyl group to a hydrogen atom.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated or fully reduced derivatives.

Scientific Research Applications

O-[3-Chloro-4-hydroxy-5-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of thyroid disorders due to its iodine content.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of O-[3-Chloro-4-hydroxy-5-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, its iodine atoms may play a role in thyroid hormone synthesis and regulation. The hydroxyl and chlorine groups can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosine: A naturally occurring amino acid with a similar structure but lacking the halogen and isopropyl groups.

    3,5-Diiodo-L-tyrosine: Similar to the compound but without the chlorine and hydroxyl groups.

    3-Chloro-4-hydroxyphenylalanine: Contains the chlorine and hydroxyl groups but lacks the iodine atoms.

Uniqueness

O-[3-Chloro-4-hydroxy-5-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine is unique due to its combination of halogen atoms, hydroxyl group, and isopropyl group This unique structure imparts specific chemical and biological properties that are not found in other similar compounds

Properties

CAS No.

75628-29-4

Molecular Formula

C18H18ClI2NO4

Molecular Weight

601.6 g/mol

IUPAC Name

(2S)-2-amino-3-[4-(3-chloro-4-hydroxy-5-propan-2-ylphenoxy)-3,5-diiodophenyl]propanoic acid

InChI

InChI=1S/C18H18ClI2NO4/c1-8(2)11-6-10(7-12(19)16(11)23)26-17-13(20)3-9(4-14(17)21)5-15(22)18(24)25/h3-4,6-8,15,23H,5,22H2,1-2H3,(H,24,25)/t15-/m0/s1

InChI Key

RHTQRHNIJVBRPX-HNNXBMFYSA-N

Isomeric SMILES

CC(C)C1=C(C(=CC(=C1)OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)Cl)O

Canonical SMILES

CC(C)C1=C(C(=CC(=C1)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.